![molecular formula C10H9N3O2S B12933525 2-(Pyrimidin-2-yl)benzenesulfonamide CAS No. 88152-97-0](/img/structure/B12933525.png)
2-(Pyrimidin-2-yl)benzenesulfonamide
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Overview
Description
2-(Pyrimidin-2-yl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of pyrimidine derivatives with benzenesulfonyl chloride. One common method includes the following steps :
Starting Materials: Pyrimidine and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that 2-(pyrimidin-2-yl)benzenesulfonamide derivatives exhibit promising antitumor effects. These compounds often function as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications to the pyrimidine structure can enhance the potency of these compounds against various cancer cell lines.
Case Study: Kinase Inhibition
A study highlighted the efficacy of a derivative of this compound in inhibiting a key kinase involved in tumor growth. The compound was tested against multiple cancer types, showing significant reduction in cell viability and tumor size in animal models.
Antimicrobial Properties
The sulfonamide moiety in this compound contributes to its broad-spectrum antimicrobial activity. It has been shown to be effective against various pathogens, including bacteria and protozoa.
Case Study: Leishmaniasis Treatment
A notable investigation evaluated the therapeutic potential of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (a related compound) against Leishmania donovani. This study indicated that the compound could reverse resistance to amphotericin B, suggesting its utility in treating resistant strains of leishmaniasis .
Enzyme Inhibition
Another critical application of this compound is its role as an enzyme inhibitor. It has been identified as an effective inhibitor of urease, an enzyme associated with various gastrointestinal disorders.
Case Study: Urease Inhibition
Research demonstrated that derivatives of this compound significantly inhibited urease activity in vitro, which could lead to new treatments for conditions such as peptic ulcers and kidney stones .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. Various derivatives have been synthesized to optimize their pharmacological profiles.
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzene-1-sulfonamide | Bromine substitution on phenyl ring | Enhanced potency against certain cancer cell lines |
N-(5-(pyrazolo[1,5-a]pyrimidin-3-yl)-4-methylphenyl)benzenesulfonamide | Pyrazolo instead of imidazo core | Antimicrobial properties |
N-(6-(thiazolo[4,5-d]pyrimidin-4-yl)-3-methylphenyl)benzenesulfonamide | Thiazolo core | Potential anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrimidin-2-yl)benzenesulfonamide
- 2-(Pyridin-2-yl)benzenesulfonamide
- 2-(Pyrimidin-4-yl)benzenesulfonamide
Uniqueness
2-(Pyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
2-(Pyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, including potential applications in treating various diseases. This compound's structure, featuring a pyrimidine ring and a benzenesulfonamide moiety, contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Antiviral Properties :
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of this compound:
-
Antiviral Activity Against Influenza :
- A study demonstrated that derivatives similar to this compound effectively inhibited the replication of H1N1 and H3N2 influenza viruses in vitro. The compound showed enhanced sensitivity compared to conventional antiviral agents like ribavirin, indicating its potential as a therapeutic agent against influenza infections .
- Potential in Gout Treatment :
-
Cytotoxic Effects on Cancer Cells :
- Preliminary research indicated that this compound might induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the specific pathways involved.
Properties
CAS No. |
88152-97-0 |
---|---|
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9N3O2S/c11-16(14,15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H2,11,14,15) |
InChI Key |
LECKKBMOOVJZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
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